methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction is carried out in ethanol, leading to the formation of regioisomeric pyrazoles . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be recycled is also common to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds share a similar pyrazole core structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
methyl2-(aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylatehydrochloride is unique due to its specific substitution pattern and the presence of the aminomethyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6(5-10)11-12-4-2-3-7(8)12;/h2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLSQGLHWXDSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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